![molecular formula C13H14N2OS B13099349 4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13099349.png)
4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile
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Overview
Description
4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is a heterocyclic compound featuring a benzo[b][1,4]thiazine core substituted with a butyl group at position 4, a ketone group at position 3, and a cyano group at position 5. This scaffold is part of a broader class of benzothiazine derivatives, which are known for their diverse pharmacological and material science applications. The compound’s structure combines electron-withdrawing (cyano, ketone) and hydrophobic (butyl) substituents, influencing its reactivity, solubility, and biological activity.
Preparation Methods
The synthesis of 4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a butyl-substituted aniline derivative with a thioamide in the presence of a suitable oxidizing agent . The reaction conditions often include the use of organic solvents such as chloroform or ethanol and may require heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiazine compounds exhibit significant antimicrobial properties. The incorporation of the thiazine moiety in 4-butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile may enhance its effectiveness against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Compounds containing thiazine structures have been studied for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes this compound a candidate for further research in treating inflammatory diseases .
Platelet Aggregation Inhibition
A study on related benzoxazine derivatives demonstrated their potential as inhibitors of platelet aggregation. This suggests that this compound may also possess similar properties, making it a candidate for developing new antithrombotic agents . The structure–activity relationship (SAR) studies indicate that modifications at specific positions can enhance this activity.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include:
- Formation of Thiazine Ring : The initial step often involves the condensation of appropriate amines and carbonyl compounds to form the thiazine core.
- Introduction of Functional Groups : Subsequent reactions introduce the butyl group and the carbonitrile functionality through alkylation and nitrilation processes .
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.
Case Studies
Mechanism of Action
The mechanism of action of 4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs
The benzo[b][1,4]thiazine core is highly modifiable, with substituents dictating chemical and biological behavior. Key analogs include:
Key Observations :
- Position 7: The cyano group (electron-withdrawing) may stabilize the thiazine ring and modulate electronic interactions, similar to nitro or amino groups in other analogs . Position 3: The ketone group is conserved across analogs, critical for hydrogen bonding and redox activity .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Butyl vs. Phenyl: The butyl chain may confer greater lipophilicity than phenyl, favoring CNS penetration but risking metabolic instability. Cyano vs. Nitro: Cyano groups are less toxic than nitro groups, making the target compound a safer candidate for drug development .
- Synthetic Challenges : Steric hindrance from the butyl group may complicate cyclization steps, necessitating optimized conditions (e.g., DMF/NaH systems as in ).
Biological Activity
4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is a heterocyclic compound belonging to the benzothiazine family. Its structure features a thiazine ring fused with a benzene ring, characterized by a carbonitrile group at the 7-position and a ketone at the 3-position. The presence of the butyl group at the 4-position enhances its lipophilicity, which may influence its biological activity and pharmacokinetics. The molecular formula is C9H6N2OS, with a molecular weight of approximately 190.22 g/mol.
The synthesis of this compound typically involves reactions between substituted thiophenols and carbonyl compounds, followed by cyclization in the presence of a base. This synthetic route allows for the generation of derivatives that may exhibit improved pharmacological profiles.
Biological Activity Overview
Research indicates that compounds within the benzothiazine class can exhibit diverse biological activities, including:
- Antioxidant Activity : Compounds similar to 4-butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine have shown significant antioxidant properties.
- Acetylcholinesterase Inhibition : Some derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazines often correlates with their structural components. For instance, variations in substituents can lead to significant differences in potency and selectivity for biological targets. The butyl group in 4-butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine may enhance its lipophilicity and facilitate better interaction with lipid membranes or specific receptor sites.
Case Study 1: Acetylcholinesterase Inhibition
In a study evaluating several benzothiazine derivatives, compounds structurally related to 4-butyl-3-oxo showed promising AChE inhibition profiles. For example:
These results suggest that modifications on the benzothiazine scaffold can yield potent AChE inhibitors with potential applications in Alzheimer's disease treatment.
Case Study 2: Antioxidant Activity
Another investigation into the antioxidant properties of similar benzothiazine derivatives revealed that certain modifications could enhance radical scavenging activity. The antioxidant capacity was measured using various assays, indicating that these compounds could serve as potential therapeutic agents against oxidative stress-related conditions .
The mechanism by which 4-butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine exerts its biological effects is still under investigation. Preliminary docking studies suggest that it may interact with key enzymes or receptors involved in neurotransmission or oxidative stress pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves refluxing intermediates (e.g., thiouracil derivatives) with aromatic aldehydes and chloroacetic acid in a mixture of acetic anhydride and acetic acid, catalyzed by fused sodium acetate. Optimization can include adjusting solvent ratios (e.g., acetic anhydride:acetic acid at 10:20 mL) and reaction time (e.g., 2–12 hours). Yields (~57–68%) can be improved by substituting aldehydes (e.g., 4-cyanobenzaldehyde) to favor cyclization .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers expect?
- Methodological Answer :
- IR Spectroscopy : A nitrile (CN) stretch at ~2220 cm⁻¹ and carbonyl (C=O) at ~1719 cm⁻¹.
- ¹H NMR : Signals for the butyl chain (δ ~2.24 ppm, CH₃), aromatic protons (δ ~6.5–8.0 ppm), and exocyclic =CH (δ ~7.9–8.0 ppm).
- MS : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) to confirm molecular formula .
Q. How can researchers determine the purity of the compound post-synthesis?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) for quantitative analysis. Validate purity via melting point consistency (e.g., 243–246°C for analogous compounds) and thin-layer chromatography (TLC) in ethyl acetate/hexane systems .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer : Store in anhydrous, light-protected containers under inert gas (N₂/Ar). Avoid prolonged exposure to moisture due to potential hydrolysis of the nitrile group. Use gloveboxes for hygroscopic intermediates .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis of this compound, considering variables like temperature, catalyst concentration, and solvent ratios?
- Methodological Answer : Implement a 2³ factorial design to test three factors (temperature: 80–120°C; sodium acetate: 0.3–0.5 g; solvent ratio: 1:1–1:2 acetic anhydride:acetic acid). Analyze main effects and interactions using ANOVA. For example, higher sodium acetate concentrations may reduce reaction time but increase byproduct formation .
Q. How can computational methods predict the reactivity of this compound in novel reactions, and what software tools are recommended?
- Methodological Answer : Use density functional theory (DFT) with Gaussian or ORCA to model transition states for reactions like nitrile hydrolysis or thiazine ring functionalization. Reaction path searches (e.g., via GRRM) can identify low-energy pathways. Validate predictions with experimental kinetics (e.g., UV-Vis monitoring) .
Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?
- Methodological Answer : For ambiguous NMR signals (e.g., overlapping aromatic protons), use 2D techniques like HSQC and HMBC to assign carbons. Compare IR spectra across solvents (DMSO vs. CDCl₃) to differentiate hydrogen-bonding effects. Cross-validate with high-resolution MS (HRMS) .
Q. What are the mechanistic insights into the thiazine ring formation during synthesis?
- Methodological Answer : The mechanism likely involves nucleophilic attack of the thiouracil sulfur on the aldehyde carbonyl, followed by cyclization and oxidation. Isotopic labeling (¹⁸O) studies or in-situ FTIR can track intermediate formation. DFT simulations can model electron density shifts during ring closure .
Q. What role does the nitrile group play in the compound’s reactivity, and how can it be functionalized further?
- Methodological Answer : The nitrile group is electrophilic and can undergo hydrolysis (to carboxylic acids with H₂SO₄/H₂O) or participate in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). Pd-catalyzed cyanoalkylation with aryl halides is also feasible for C–C bond formation .
Q. How to design a kinetic study to understand the degradation pathways under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability testing at pH 3–9 (buffered solutions) and temperatures (25–60°C). Monitor degradation via LC-MS to identify products (e.g., hydrolysis to amides). Apply the Arrhenius equation to extrapolate shelf life at 25°C. Use QSPR models to predict degradation hotspots .
Properties
Molecular Formula |
C13H14N2OS |
---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
4-butyl-3-oxo-1,4-benzothiazine-7-carbonitrile |
InChI |
InChI=1S/C13H14N2OS/c1-2-3-6-15-11-5-4-10(8-14)7-12(11)17-9-13(15)16/h4-5,7H,2-3,6,9H2,1H3 |
InChI Key |
LOLFLAJUKBOYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CSC2=C1C=CC(=C2)C#N |
Origin of Product |
United States |
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